4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride
Description
4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, a sulfur atom, and a chlorine ion.
Properties
Molecular Formula |
C4H6ClN3S |
|---|---|
Molecular Weight |
163.63 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[3,4-d]thiadiazole;hydrochloride |
InChI |
InChI=1S/C4H5N3S.ClH/c1-3-4(2-5-1)8-7-6-3;/h5H,1-2H2;1H |
InChI Key |
MWERMDUNDTXLKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)SN=N2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the most common methods for synthesizing 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride involves the reaction of 2-chloro-5-nitrobenzothiazole with hydrazine hydrate in the presence of a reducing agent. The resulting intermediate is then cyclized with phosphorus pentoxide to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of high-performance liquid chromatography and gas chromatography for purification and analysis.
Chemical Reactions Analysis
Types of Reactions: 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for new antibiotics.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride exerts its effects involves interactions with various molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or interference with nucleic acid replication. The compound’s anticancer activity could be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
1,3,4-thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazoles: Commonly found in drugs developed for treating allergies, hypertension, and bacterial infections.
Pyrrolopyrazines: Exhibited different biological activities such as antimicrobial, anti-inflammatory, and antitumor properties.
Uniqueness: 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride is unique due to its specific ring structure, which combines the properties of both pyrrole and thiadiazole rings.
Biological Activity
4H,5H,6H-Pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride is a compound belonging to the thiadiazole family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNS
- Molecular Weight : 126.18 g/mol
- SMILES Notation : C1Cc2ncsc2N1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole compounds. For instance, derivatives of 1,3,4-thiadiazole have shown significant antibacterial and antifungal activity.
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| 6f | Antifungal | C. neoformans | 1 |
| 6g | Antifungal | C. albicans | 2 |
| 3b | Antibacterial | E. coli | 50 |
The compound 3b exhibited potent inhibition of platelet aggregation induced by ADP with an IC value of 39 ± 11 µM, indicating its potential as a lead for P2Y12 inhibitors .
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer properties. Studies indicate that various analogs exhibit cytotoxic effects against cancer cell lines.
- Example Study : A series of pyrrolo[3,4-d]thiadiazole derivatives were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| A | HeLa | 15 |
| B | MCF-7 | 22 |
Antiviral Activity
Some thiadiazole compounds have demonstrated antiviral properties against viruses such as HIV and influenza. The mechanism often involves the inhibition of viral replication.
Molecular docking studies reveal that these compounds interact with specific biological targets. For example, compound 3b forms hydrogen bonds with key amino acids in the target enzyme's active site, which is crucial for its inhibitory activity .
Case Studies
-
Case Study on Platelet Aggregation :
- Objective : To evaluate the antiplatelet activity of synthesized thiadiazole compounds.
- Findings : Compound 3b showed significant inhibition compared to control groups, suggesting its potential in treating thrombotic disorders.
-
Case Study on Anticancer Effects :
- Objective : Assess the cytotoxic effects of pyrrolo[3,4-d]thiadiazole derivatives on cancer cell lines.
- Findings : Several compounds displayed IC values below 25 µM against various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
